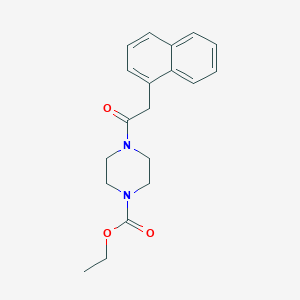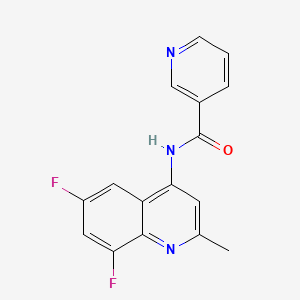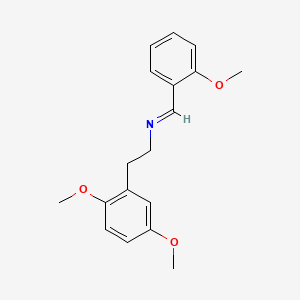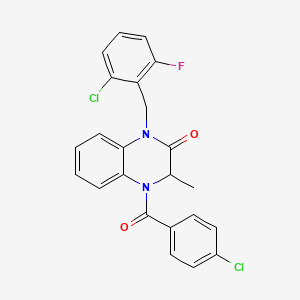
1-Acetyl-5-(morpholin-4-ylsulfonyl)indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-5-(morpholin-4-ylsulfonyl)indoline, commonly known as AMI, is a chemical compound with the molecular formula C14H18N2O4S and a molecular weight of 310.37 .
Synthesis Analysis
The synthesis of indoline derivatives, such as 1-Acetyl-5-(morpholin-4-ylsulfonyl)indoline, is a topic of interest in the field of organic chemistry . Indoline compounds can be synthesized from picolinamide (PA)-protected β-arylethylamine substrates via palladium-catalyzed intramolecular amination of ortho-C (sp2)-H bonds .Molecular Structure Analysis
The molecular structure of 1-Acetyl-5-(morpholin-4-ylsulfonyl)indoline consists of a morpholine ring sulfonated at the 4-position and attached to an indoline ring at the 5-position. The indoline ring is acetylated at the 1-position.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Acetyl-5-(morpholin-4-ylsulfonyl)indoline are not fully available. The compound has a molecular weight of 310.37 . Other properties such as melting point, boiling point, density, and solubility are not available .Applications De Recherche Scientifique
Analgesic Properties
- Local-Anesthetic Activity : Derivatives of indolines, including those related to 1-Acetyl-5-(morpholin-4-ylsulfonyl)indoline, have been studied for their local-anesthetic activities. Notably, certain N-substituted aminoacetyl-indolines displayed moderate to high activity in types of local anesthesia, such as infiltration and conduction anesthesia, though some variants showed little activity in terminal anesthesia (Komissarov et al., 1976).
Anticancer Properties
- Cytotoxic Effects in Cancer Cells : Research has been conducted on novel derivatives of indoline, including structures similar to 1-Acetyl-5-(morpholin-4-ylsulfonyl)indoline, for their cytotoxic effects on various cancer cells. These derivatives have shown potential in inducing cell death by apoptosis and inhibiting cell migration, suggesting their utility as anti-cancer agents (Doan et al., 2016).
Pharmacological Applications
- Cannabinoid Receptor Agonists : Conformationally restrained analogues of pravadoline, which include morpholine and indoline structures, have been synthesized and studied for their inhibitory activity against cannabinoid receptors. These compounds represent a new class of cannabinoid receptor agonists, demonstrating the potential pharmacological applications of such structures (D'ambra et al., 1992).
Antimicrobial Applications
- Antimicrobial Properties : Indoles, including compounds similar to 1-Acetyl-5-(morpholin-4-ylsulfonyl)indoline, have been utilized as pharmacologically active agents with notable antibacterial, antifungal, and antiviral properties. Recent advances in heterocyclic chemistry have highlighted the medicinal potentialities of such compounds, especially in the context of antimicrobial activity (Aouad, 2017).
Molecular and Electronic Structure Studies
- Structural Analysis : Studies have been conducted on the crystal, molecular, and electronic structures of molecules like 1-Acetyl-indoline and its derivatives. These analyses are crucial for understanding the chemical properties and potential applications of such compounds in various scientific fields (Moreno et al., 1998).
Synthesis and Optimization for Therapeutic Applications
- Drug Development : Research has focused on the synthesis and optimization of indoline derivatives for the treatment of specific diseases, such as cancers related to phosphatase and tensin homologue (PTEN) deficiency. This highlights the therapeutic potential of indoline derivatives, including those related to 1-Acetyl-5-(morpholin-4-ylsulfonyl)indoline, in targeted drug development (Certal et al., 2014).
Acetylcholinesterase Inhibition
- Acetylcholinesterase Inhibitors : Indole derivatives, structurally related to known acetylcholinesterase inhibitors like donepezil, have been synthesized and evaluated. These compounds, including those related to 1-Acetyl-5-(morpholin-4-ylsulfonyl)indoline, have shown potent inhibitory activity, suggesting their potential in treating diseases like Alzheimer's (Ismail et al., 2012).
Anticancer Mechanism Studies
- Molecular Docking and Cancer Cell Line Impact : Studies involving molecular docking and evaluation of anticancer effects on hepatic cancer cell lines have been conducted. This research sheds light on the potential mechanisms and effectiveness of indoline-based compounds, such as 1-Acetyl-5-(morpholin-4-ylsulfonyl)indoline, in cancer treatment and management (Eldeeb et al., 2022).
Propriétés
IUPAC Name |
1-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-11(17)16-5-4-12-10-13(2-3-14(12)16)21(18,19)15-6-8-20-9-7-15/h2-3,10H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGQESFVKBMFFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethylphenyl)-N'-[2-(2-furyl)vinyl]urea](/img/structure/B2422830.png)





![2-(2-Methoxyphenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2422843.png)
![N-[2-(2,5-dimethoxyphenyl)-1,3-thiazol-5-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2422844.png)
![1-(Chloromethyl)-3-(2,3-dichlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2422845.png)

![3-Bromo-1-bromomethyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2422847.png)


![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2422852.png)